molecular formula C12H16N2O2 B495525 2-(butyrylamino)-N-methylbenzamide

2-(butyrylamino)-N-methylbenzamide

Cat. No.: B495525
M. Wt: 220.27g/mol
InChI Key: UQLJZWYDGJWTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(butyrylamino)-N-methylbenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. The core benzamide structure is a privileged scaffold in pharmaceuticals, known for its ability to interact with diverse biological targets. This particular analog, functionalized with a butyrylamino side chain, is designed for exploration in various biochemical assays. Its potential research applications could include screening as a building block for the development of enzyme inhibitors, such as kinases or proteases, or as a precursor in the synthesis of more complex molecules for probing cellular pathways. Researchers may utilize this compound to investigate structure-activity relationships (SAR) or to develop novel therapeutic candidates for areas like neuroscience, oncology, or metabolic diseases. The presence of the N -methylbenzamide group suggests potential for membrane permeability, making it a candidate for in vitro cellular studies. This product is intended for research purposes only to advance scientific understanding and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27g/mol

IUPAC Name

2-(butanoylamino)-N-methylbenzamide

InChI

InChI=1S/C12H16N2O2/c1-3-6-11(15)14-10-8-5-4-7-9(10)12(16)13-2/h4-5,7-8H,3,6H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

UQLJZWYDGJWTDA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)NC

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(butyrylamino)-N-methylbenzamide with key analogs, focusing on structural features, pharmacological activity, and market impact:

Compound Name Structure Pharmacological Activity Key Properties References
This compound Benzamide with 2-butyrylamino and N-methyl groups Not explicitly reported; likely opioid receptor interaction based on analogs Increased lipophilicity due to butyryl chain; potential for prolonged half-life
U-47700 trans-3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide μ-opioid receptor agonist High potency, short duration of action; associated with euphoria and re-dosing
AH-7921 3,4-Dichloro-N-[(1-dimethylamino)cyclohexyl]methyl]benzamide μ-opioid receptor agonist Structurally isomeric to U-47700; controlled due to abuse potential
Bromadol (BDPC) Structurally unrelated (triphenylbutanamine) Ultra-potent opioid (µ-opioid agonist) ~1,000x morphine potency; emerging illicit market interest
S52 (Example from ) 4-(((2-Aminoethyl)sulfanyl)(diphenyl)methyl)benzamide Kinesin spindle protein inhibitor Antitumor activity; sulfanyl group enables metal coordination

Key Observations:

Structural Modifications and Opioid Activity: U-47700 and AH-7921 share the N-methylbenzamide core but incorporate chlorine substituents and cyclohexylamine groups, critical for µ-opioid receptor binding . In contrast, this compound lacks these electronegative groups, which may reduce opioid receptor affinity but improve metabolic stability due to the butyryl chain .

Non-Opioid Applications: Compounds like S52 () demonstrate the utility of benzamides in oncology, where sulfanyl groups facilitate metal-catalyzed reactions or protein inhibition . The butyrylamino group in this compound may instead serve as a hydrogen-bond donor, influencing solubility or target engagement in non-opioid contexts.

Market and Legal Status: U-47700 and AH-7921 were internationally controlled after 2017 due to abuse-related harms, driving the emergence of new analogs . This compound’s legal status remains unclear but could face scrutiny if opioid-like activity is confirmed.

Research and Regulatory Implications

  • Pharmacological Gaps: Limited data exist on the target compound’s receptor selectivity or toxicity. Further in vitro binding assays (e.g., µ/κ-opioid receptors) are needed .
  • Regulatory Monitoring: As seen with U-47700, unregulated benzamide derivatives may proliferate on illicit markets. Proactive surveillance of analogs like this compound is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.